Phenyl propionate

説明

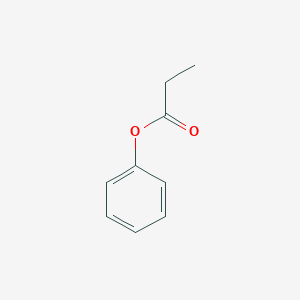

Phenyl propionate, also known as phenyl propanoate, is a compound with the molecular formula C9H10O2 . It has an average mass of 150.174 Da and a monoisotopic mass of 150.068085 Da . It is often used in laboratory settings and in the synthesis of various substances .

Synthesis Analysis

Phenylpropanoic acid, a related compound, can be prepared from cinnamic acid by hydrogenation . It was originally prepared by reduction with sodium amalgam in water and by electrolysis . A characteristic reaction of phenylpropanoic acid is its cyclization to 1-indanone .Molecular Structure Analysis

The molecular structure of phenyl propionate consists of a phenyl group attached to a propanoate ester . The molecule has 2 hydrogen bond acceptors, no hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 26 Ų, and it has a molar refractivity of 42.2±0.3 cm³ .Chemical Reactions Analysis

While specific chemical reactions involving phenyl propionate are not detailed in the search results, phenylpropanoic acid, a related compound, is known to undergo cyclization to 1-indanone .Physical And Chemical Properties Analysis

Phenyl propionate has a density of 1.0±0.1 g/cm³ and a boiling point of 211.3±9.0 °C at 760 mmHg . Its vapour pressure is 0.2±0.4 mmHg at 25°C, and it has an enthalpy of vaporization of 44.8±3.0 kJ/mol . The flash point is 85.2±7.7 °C, and the index of refraction is 1.500 .科学的研究の応用

Plant Growth and Development

Phenyl propionate is involved in the phenylpropanoid pathway, which is crucial for plant growth and structural support. This pathway is responsible for the biosynthesis of compounds that contribute to the rigidity of plant cell walls and are essential for plant growth and development .

Plant-Environment Interactions

The phenylpropanoid pathway, where Phenyl propionate plays a role, is also significant for plant-environment interactions. It helps plants respond to various environmental stimuli, such as changes in light and mineral availability. This pathway is involved in the plant’s stress response mechanisms .

Plant Defense Mechanisms

Phenyl propionate derivatives are key mediators in plant defense against pathogens and herbivores. They are involved in the production of phytoalexins, lignins, and tannins, which are compounds that can deter or inhibit the growth of potential attackers .

Microbial Propionic Acid Production

In microbial fermentation, Phenyl propionate can be a precursor for the production of propionic acid. Propionic acid has applications in the food industry as a preservative due to its antimicrobial properties. It is also used in the cosmetic, plastics, and pharmaceutical industries .

Antimicrobial Applications

Beyond its role in plant defense, Phenyl propionate has antimicrobial properties that make it valuable for use in construction and cleaning products. As a salt, it can suppress mold growth on surfaces and inhibit the growth of harmful bacteria like Listeria monocytogenes .

Research on Transport Mechanisms

Phenyl propionate is part of research into the transport mechanisms within plants. Understanding how phenylpropanoids are distributed within the cell and between cells can lead to more efficient production of these metabolites, which is important for both basic plant science and applied agricultural technologies .

将来の方向性

The phenylpropanoid pathway, which phenyl propionate is a part of, is one of the most frequently investigated metabolic routes among secondary metabolites . The pathway has numerous physiological functions essential for plant growth and development, as well as plant-environment interactions . Future research may focus on the cross-membrane dynamics and intercellular communication of different branches from phenylpropanoid biosynthesis .

作用機序

Target of Action

Phenyl propionate, also known as phenyl propanoate, is a simple phenylpropanoid . Phenylpropanoids are a diverse family of organic compounds that are biosynthesized by plants from the amino acids phenylalanine and tyrosine in the shikimic acid pathway It’s worth noting that phenylpropanoids play a crucial role in plant growth and development, as well as plant-environment interactions .

Mode of Action

Phenylpropanoids, in general, have been shown to have multiple roles in plants, including serving as essential components of a number of structural polymers, providing protection from ultraviolet light, defending against herbivores and pathogens, and mediating plant-pollinator interactions as floral pigments and scent compounds .

Biochemical Pathways

Phenylpropanoids are biosynthesized by plants from the amino acids phenylalanine and tyrosine in the shikimic acid pathway . Phenylalanine is first converted to cinnamic acid by the action of the enzyme phenylalanine ammonia-lyase (PAL). A series of enzymatic hydroxylations and methylations leads to coumaric acid, caffeic acid, ferulic acid, 5-hydroxyferulic acid, and sinapic acid . These compounds serve as the precursors for a wide range of secondary metabolites, including flavonoids, lignin, and other phenylpropanoids .

Result of Action

Phenylpropanoids, in general, are known to play a crucial role in plant growth, structural support, and response to environmental stimuli . They are also key mediators of plant interactions with other organisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of phenyl propionate. For instance, phenylpropanoids play a crucial role in stress response upon variation of light and mineral shortage . They are also key mediators of plant interactions with other organisms . Therefore, changes in environmental conditions could potentially affect the biosynthesis and function of phenyl propionate.

特性

IUPAC Name |

phenyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-9(10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUMLJSJISTVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060916 | |

| Record name | Propanoic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 20 deg C; [ChemIDplus] Crystalline solid; [Pfaltz and Bauer MSDS] | |

| Record name | Phenyl propionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Phenyl propionate | |

CAS RN |

637-27-4 | |

| Record name | Phenyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53G5L84IRZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of phenyl propionate in monitoring navel orangeworm infestations?

A1: Phenyl propionate has emerged as a valuable tool for monitoring navel orangeworm (Amyelois transitella) infestations, particularly in agricultural settings. Research indicates that it acts as an attractant for both male and female navel orangeworm adults, making it a more effective alternative to traditional monitoring methods like almond meal baits [, ]. This is particularly crucial in areas where mating disruption techniques are employed, as these techniques can interfere with pheromone-based monitoring traps [, ].

Q2: How does the efficacy of phenyl propionate traps compare to pheromone traps in the presence of mating disruption?

A2: Studies demonstrate that while pheromone traps are rendered ineffective in areas treated with mating disruption, phenyl propionate traps remain effective [, ]. Interestingly, combining phenyl propionate with a pheromone lure in a single trap (PPO-combo lure) can synergistically enhance trap capture, even in the presence of mating disruption [].

Q3: Can optical sensors be used in conjunction with phenyl propionate for navel orangeworm monitoring?

A3: Preliminary research suggests that optical sensors, specifically pseudo-acoustic optical sensors, show promise as an alternative to traditional sticky traps when used with phenyl propionate []. While further research is needed to optimize sensor deployment and interpret the data, the initial findings suggest good correlation with sticky trap captures and align with known navel orangeworm behavior.

Q4: What is the molecular formula and weight of phenyl propionate?

A4: Phenyl propionate has the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol.

Q5: How does the structure of phenyl propionate influence its reactivity?

A5: Phenyl propionate is an ester, characterized by a carbonyl group (C=O) linked to an oxygen atom, which is further bonded to a phenyl group and an ethyl group. The presence of the ester bond influences its reactivity, making it susceptible to hydrolysis, particularly in the presence of enzymes like esterases and lipases. Studies have explored the impact of substituents on the phenyl ring on the reactivity of phenyl propionate derivatives in various reactions [, , ]. For instance, electron-withdrawing groups on the phenyl ring can increase the electrophilicity of the carbonyl carbon, potentially influencing its reactivity towards nucleophiles [].

Q6: Does phenyl propionate exhibit any notable biological activity?

A6: While phenyl propionate is primarily recognized for its attractant properties in insect monitoring, research suggests potential applications in other fields. One study explored the anti-diabetic activity of 2,4,6-Trihydroxy phenyl propionate, a derivative isolated from Triumfetta rotundifolia, in a rat model of streptozotocin-induced diabetes []. The findings indicated that this compound exhibited promising anti-diabetic effects, including improved blood glucose levels and lipid profiles.

Q7: Are there any known instances of phenyl propionate use in pharmaceutical formulations?

A7: While not directly used as a pharmaceutical active ingredient, phenyl propionate derivatives have been incorporated into pharmaceutical formulations. For example, testosterone phenyl propionate was investigated for its androgenic properties and potential use as a therapeutic agent []. Additionally, research explored the use of (S)-esmolol, a methyl-3-[4-(2-hydroxy-3-isopropylamino)propoxy] phenyl propionate hydrochloride, for mitigating venous irritation associated with certain cardiac disorder treatments [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。